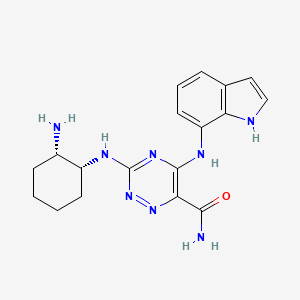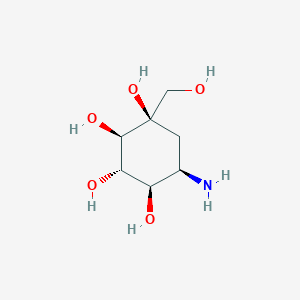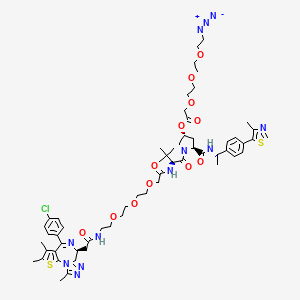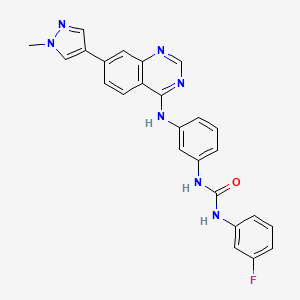
Anti-virus agent 1
説明
Anti-virus agent 1 is a useful research compound. Its molecular formula is C24H29N6O8P and its molecular weight is 560.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Versatility of Viruses in Materials Science and Medicine : Viruses are being explored as nanoscale materials with potential applications in materials science and medicine due to their multifunctionality and symmetrical architectures (Douglas & Young, 2006).
Broad Applications in Vaccines and Cancer Treatments : The PD-1 antibody, related to virus research, shows promise for a range of vaccines and cancer treatments (Everts, 2011).
Virus-Based Therapies for Cancer : Recent clinical advances have shown the potential of virus-based therapies as effective and safe cancer treatments, with capabilities in oncolytic agents, genetic payload delivery, and immune response activation (Woo et al., 2006).
Management of Acute Lung Injury : Anti-inflammatory and immunomodulatory agents, such as statins, may be crucial in managing acute lung injury and could be lifesaving during influenza pandemics (Fedson, 2009).
HIV Research Advancements : Significant progress in HIV research has led to the identification of the causative agent of AIDS, development of antiretroviral drugs, and understanding of its molecular virology and pathogenesis (Fauci, 2003).
Monoclonal Antibody Therapy for COVID-19 : Monoclonal antibody therapy shows potential as a therapeutic intervention for COVID-19, based on effectiveness against similar coronaviruses like SARS and MERS (Shanmugaraj et al., 2020).
Viral Nanoparticles as Anticancer Therapeutics : Viral nanoparticles modified for interactions with the immune system and the tumor microenvironment show promise as anticancer therapeutics and immunomodulators (Fusciello et al., 2021).
Discovery and Development of Antiviral Agents : The 17th International Conference on Antiviral Research focused on discovering and developing antiviral agents against various human infectious agents, including HIV, herpes viruses, hepatitis viruses, respiratory viruses, and emerging pathogens (Buckheit, 2004).
Medicinal Plants in Antiviral Drug Discovery : Medicinal plants and their bioactive molecules display antiviral activities, providing a basis for developing novel antiviral treatments (Ali et al., 2021).
Natural Products for COVID-19 Prevention : Natural products show potential as innovative antiviral agents and preventive strategies for COVID-19, highlighting the need for intensified research (Hensel et al., 2020).
Plants as Sources of Antiviral Agents : Plants, particularly higher plants, algae, and lichens, have shown potential as antiviral agents in both traditional and modern medicine (Abonyi et al., 2009).
Advances in Cellular Receptor Research : Recent advances in cellular receptor research enhance our understanding of viral pathogenesis, leading to improved anti-viral drugs, vaccines, and diagnostic approaches (WHO, 1985).
特性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBLGVOITWEDBZ-QNYHHDFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(N-Boc-8-azabicyclo[3.2.1]oct-3-yl)methylboronic acid](/img/structure/B8134177.png)








![potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate](/img/structure/B8134249.png)



![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)
